2-octahydroisoquinolin-2(1H)-ylethanamine

Description

Properties

IUPAC Name |

2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h10-11H,1-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOSOYOFHHRTED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CCC2C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-14-9 |

Source

|

| Record name | 2-(decahydroisoquinolin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical and Pharmacological Properties of 2-Octahydroisoquinolin-2(1H)-ylethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

In the landscape of neurodegenerative disease research, small molecules capable of modulating the aggregation of amyloidogenic proteins are of paramount importance. 2-Octahydroisoquinolin-2(1H)-ylethanamine, a compound also identified in scientific literature as M30, has emerged as a significant scaffold in this area.[1][2][3] Structurally, it comprises a saturated octahydroisoquinoline ring system linked to a flexible ethanamine side chain. This unique combination of a rigid bicyclic core and a primary amine functional group dictates its physicochemical and pharmacological properties.

Recent studies have highlighted the potential of M30 to interfere with the aggregation of α-Synuclein (αSyn), a protein centrally implicated in the pathogenesis of Parkinson's Disease and other synucleinopathies.[1][3] Furthermore, M30 has been shown to attenuate the synaptic dysregulation caused by intracellular αSyn oligomers, marking it as a promising therapeutic lead.[1][2]

This guide provides an in-depth analysis of the core basic properties of this compound. It is designed not merely to present data, but to offer a procedural roadmap for its characterization, explaining the causality behind experimental choices and providing field-proven protocols for researchers seeking to validate and expand upon these findings.

Part 1: Molecular Structure and Physicochemical Profile

A compound's fundamental physicochemical characteristics—its structure, basicity (pKa), and lipophilicity (LogP)—govern its behavior in biological systems, from solubility and membrane permeability to its ability to interact with a target receptor.

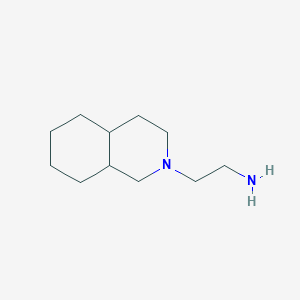

Chemical Structure

The structure of this compound features two key basic centers:

-

A Tertiary Amine: Located within the saturated bicyclic octahydroisoquinoline ring system.

-

A Primary Amine: The terminal amino group of the ethanamine side chain.

The presence of these two nitrogen atoms means the molecule can exist in multiple protonation states depending on the physiological pH, a critical factor for its mechanism of action and pharmacokinetic profile.

Caption: 2D Structure of this compound.

Basicity Profile (pKa)

The acid dissociation constant, pKa, quantifies the strength of a basic functional group. For a drug candidate, pKa influences solubility, absorption across biological membranes (ADME), and the specific ionic interactions it can form with its biological target. As this compound possesses two basic nitrogens, it will have two distinct pKa values. While specific experimental values are not published, they can be estimated based on analogous structures and determined experimentally.

Table 1: Estimated Physicochemical Properties

| Parameter | Estimated Value | Significance in Drug Development |

|---|---|---|

| pKa₁ (Primary Amine) | ~9.5 - 10.5 | Influences charge at physiological pH (7.4), critical for solubility and receptor interaction. Aliphatic amines in this range are significantly protonated.[4][5] |

| pKa₂ (Tertiary Amine) | ~8.5 - 9.5 | Also contributes to overall charge and solubility. The slightly lower basicity compared to the primary amine is typical for cyclic tertiary amines. |

| LogP | ~1.5 - 2.5 | Predicts lipophilicity. A value in this range suggests good membrane permeability without being excessively lipophilic, aligning with Lipinski's Rule of 5.[6] |

Potentiometric titration is the gold-standard method for precise pKa determination.[7][8] It relies on monitoring pH changes as a titrant of known concentration is added to the sample solution. The inflection points on the resulting titration curve correspond to the pKa values.[9]

Causality of Protocol Design:

-

High Purity Sample: Essential as impurities can buffer the solution and distort the titration curve.

-

Constant Ionic Strength: Maintained with an inert salt (e.g., 0.15 M KCl) to ensure that activity coefficients remain stable, making the measured pH a true reflection of proton concentration.[9][10]

-

Nitrogen Purge: Critical for removing dissolved CO₂ from the solution, which can form carbonic acid and interfere with the titration of basic compounds.[10]

-

Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol can be used, though pKa values must then be extrapolated back to a fully aqueous environment.[7]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9][10]

-

Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water containing 0.15 M KCl.[9][10]

-

Titrant Preparation: Prepare standardized solutions of 0.1 M HCl (titrant for a base) and 0.1 M NaOH.

-

Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. Purge the solution with nitrogen gas for 5-10 minutes.[10] Immerse the calibrated pH electrode into the solution.

-

Titration: Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve before the steep inflection points).[10] The half-equivalence point, where half of the amine has been protonated, corresponds to the pH at which pH = pKa.

Caption: Workflow for experimental pKa determination by potentiometric titration.

Lipophilicity Profile (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a critical predictor of a drug's ability to cross lipid membranes. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and resource-efficient alternative to the traditional shake-flask method.[11][12]

This method correlates a compound's retention time on a nonpolar (e.g., C18) stationary phase with the known LogP values of a set of standard compounds.[11]

Causality of Protocol Design:

-

Standard Curve: A calibration curve using well-characterized standards is essential to establish a reliable linear relationship between the logarithm of the retention factor (log k') and LogP.

-

Isocratic Elution: Using a constant mobile phase composition ensures that retention is directly related to the compound's partitioning behavior, simplifying the correlation.

-

pH Control: The pH of the aqueous component of the mobile phase must be controlled to ensure the compound is in a consistent, preferably neutral, ionization state. For a basic compound like M30, a higher pH (e.g., 9.0) would be used to analyze the neutral form.

Step-by-Step Methodology:

-

System Setup: Use a C18 HPLC column with a UV detector. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 9.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Preparation: Prepare solutions of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase.

-

Analysis: Inject each standard and the sample compound onto the HPLC system under isocratic conditions. Record the retention time (t_r) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

For each compound, calculate the retention factor, k': k' = (t_r - t_0) / t_0.

-

Calculate the logarithm of the retention factor, log k'.

-

-

Data Analysis: Plot the known LogP values of the standards against their calculated log k' values. Perform a linear regression to obtain the equation of the line (LogP = m * log k' + c).

-

LogP Determination: Use the log k' value of this compound and the regression equation to calculate its LogP value.

Part 2: Pharmacological Context and Known Biological Activity

The octahydroisoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and various CNS effects.[13][14][15][16]

Known Biological Activity of M30

Research has specifically identified this compound (M30) as a modulator of α-Synuclein (αSyn) aggregation.[1][2]

-

Inhibition of Aggregation: In silico and in vitro data show that M30 interacts with a central hydrophobic region of αSyn. This interaction interferes with the aggregation process, leading to a decrease in the formation of higher-molecular-weight oligomeric species, which are thought to be the primary toxic entities in synucleinopathies.[1][3]

-

Attenuation of Synaptic Effects: Intracellular αSyn oligomers are known to cause a potent increase in the frequency and amplitude of spontaneous synaptic currents. Studies have demonstrated that M30 can antagonize this effect, restoring synaptic transmission to more normal levels.[2][3] This suggests M30 not only prevents the formation of toxic species but also mitigates their downstream pathological effects.

-

Anti-Amyloid Beta Activity: Prior to its characterization as an αSyn modulator, M30 was identified as a molecule that inhibits neurotoxicity induced by amyloid beta (Aβ) peptides, which are central to Alzheimer's disease pathology.[3] This dual activity suggests a broader potential application in neurodegenerative diseases characterized by protein misfolding.

Proposed Mechanism of Action

The mechanism of M30 appears to be a direct interference with the protein aggregation cascade. By binding to hydrophobic domains on αSyn monomers or early-stage oligomers, M30 likely prevents the conformational changes required for these proteins to assemble into larger, toxic aggregates. This action reduces the concentration of pathogenic oligomers available to disrupt synaptic function.

Caption: Proposed mechanism of M30 interfering with α-Synuclein aggregation.

Conclusion

This compound (M30) is a compelling lead compound for the development of therapeutics targeting neurodegenerative diseases. Its fundamental basic properties, governed by two nitrogenous centers, are critical to its solubility, permeability, and interaction with biological targets. The established protocols for determining its pKa and LogP provide a clear path for its comprehensive physicochemical characterization. The compound's demonstrated ability to inhibit α-Synuclein aggregation and ameliorate the resulting synaptic toxicity provides a strong rationale for its continued investigation. Future work should focus on detailed structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy models to fully elucidate its therapeutic potential.

References

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.

- Protocol for Determining pKa Using Potentiometric Titration.

- Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Journal of Physical Chemistry A, 111(20), 4422-4430.

- Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines. (2021).

- Analysis of the pK(a)s of Aliphatic Amines Using Quantum Chemical Descriptors. (2025). Semantic Scholar.

- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A.

- pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. (2007). PubMed.

- US Patent 6524863B1 - High throughput HPLC method for determining Log P values.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- LogP—Making Sense of the Value. ACD/Labs.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Journal of the Iranian Chemical Society.

- Development of Methods for the Determin

- Potentiometric Acid-Base Titr

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- 2-(Isoquinolin-7-yl)ethanamine. Smolecule.

- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC - NIH.

- The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. (2021). PubMed.

- The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. (2021). MDPI.

- The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. (2021). PubMed Central.

- Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022). NIH.

- trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: synthesis, resolution, and preliminary pharmacological characterization of a new dopamine D1 receptor full agonist. (2006). PubMed.

- Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl). PubChem.

Sources

- 1. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 14. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 2-octahydroisoquinolin-2(1H)-ylethanamine (M30): A Multi-Target Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-octahydroisoquinolin-2(1H)-ylethanamine, widely known in scientific literature as M30, is a promising neuroprotective agent with a complex and multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular pathways through which M30 exerts its therapeutic effects, with a particular focus on its potential in neurodegenerative diseases such as Parkinson's disease. Synthesizing data from in vitro and in vivo studies, this document details M30's roles as an inhibitor of α-synuclein aggregation, a potent monoamine oxidase (MAO) inhibitor, and an iron chelator. We will explore the experimental methodologies used to elucidate these mechanisms, providing a robust framework for researchers in the field of neuropharmacology and drug development.

Introduction: The Rationale for a Multi-Target Approach in Neurodegeneration

Neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease, are characterized by a complex pathophysiology involving multiple interconnected pathways of neuronal damage. These include protein misfolding and aggregation, oxidative stress, neuroinflammation, and mitochondrial dysfunction. Consequently, therapeutic strategies employing single-target agents have often yielded limited success. This has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological processes. M30 exemplifies this approach, with its ability to concurrently address multiple neurotoxic cascades. This guide will dissect the individual components of M30's mechanism of action, providing a detailed understanding of its therapeutic potential.

Core Mechanism 1: Inhibition of α-Synuclein Aggregation and Synaptotoxicity

A pathological hallmark of Parkinson's disease is the aggregation of the presynaptic protein α-synuclein into toxic oligomers and fibrils, leading to synaptic dysfunction and neuronal death.[1][2] M30 has been demonstrated to directly interfere with this process.

Molecular Interaction with α-Synuclein

In silico docking and molecular dynamics simulations, corroborated by experimental data, have shown that M30 interacts with the central hydrophobic region of the α-synuclein monomer.[3][4] This interaction is crucial, as this hydrophobic domain is centrally involved in the conformational changes that lead to α-synuclein aggregation.[3] By binding to this region, M30 is hypothesized to stabilize the monomeric form of α-synuclein, preventing its misfolding and subsequent oligomerization.

Attenuation of α-Synuclein-Mediated Synaptic Dysfunction

Intracellular α-synuclein oligomers have been shown to induce a significant increase in the frequency and amplitude of spontaneous synaptic currents, indicating a state of neuronal hyperexcitability that can lead to excitotoxicity.[3][5] Patch-clamp recordings in hippocampal neurons have demonstrated that co-application of M30 with α-synuclein oligomers antagonizes these effects, resulting in a normalization of synaptic activity.[3][5] This suggests that by inhibiting the formation of toxic oligomeric species, M30 can protect synapses from the detrimental effects of α-synuclein pathology.

Experimental Workflow: Assessing α-Synuclein Aggregation Inhibition

Caption: Workflow for assessing the MAO inhibitory potential of M30.

-

Enzyme Preparation:

-

Isolate mitochondria from a suitable tissue source rich in MAO (e.g., rat liver) through differential centrifugation.

-

Resuspend the mitochondrial pellet in a suitable buffer.

-

-

Inhibition Assay:

-

In a reaction vessel, pre-incubate the mitochondrial preparation with various concentrations of M30 or a vehicle control at 37°C.

-

Initiate the enzymatic reaction by adding a specific substrate for either MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine).

-

-

Detection of Product:

-

After a defined incubation period, stop the reaction (e.g., by adding a strong base).

-

Quantify the amount of product formed. For example, the deamination of kynuramine produces 4-hydroxyquinoline, which can be measured fluorometrically.

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of M30.

-

Determine the IC50 value (the concentration of M30 that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the M30 concentration.

-

Core Mechanism 3: Iron Chelation and Regulation of Iron Homeostasis

Iron is an essential cofactor for many cellular processes, but its dysregulation can lead to the generation of highly reactive hydroxyl radicals via the Fenton reaction, contributing significantly to oxidative stress. M30 possesses iron-chelating properties, which are integral to its neuroprotective effects. [6]

Sequestration of Labile Iron

M30 can bind to and sequester excess labile iron within the cell, preventing it from participating in redox reactions that generate ROS. This action helps to mitigate iron-induced oxidative damage to lipids, proteins, and nucleic acids.

Modulation of Iron-Responsive Proteins

By chelating iron, M30 can also influence the expression of proteins involved in iron metabolism. For instance, it can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that upregulates the expression of genes involved in neuroprotection and neurogenesis. [6][7]

Summary of M30's Multi-Target Mechanism of Action

The therapeutic potential of this compound (M30) stems from its ability to concurrently engage multiple pathological targets in neurodegenerative diseases.

| Mechanism of Action | Molecular Target/Process | Consequence |

| Anti-Aggregation | α-Synuclein (hydrophobic domain) | Inhibition of oligomerization and fibril formation; reduction of synaptotoxicity. |

| MAO Inhibition | Monoamine Oxidase A and B | Decreased oxidative stress; increased synaptic levels of monoamine neurotransmitters. |

| Iron Chelation | Labile iron pool | Reduction of iron-catalyzed ROS production; modulation of iron-responsive proteins (e.g., HIF-1α). |

Conclusion and Future Directions

This compound (M30) represents a significant advancement in the development of multi-target therapies for neurodegenerative disorders. Its synergistic actions of inhibiting α-synuclein aggregation, reducing oxidative stress through MAO inhibition and iron chelation, and potentially promoting neurorestorative processes, make it a compelling candidate for further preclinical and clinical investigation. Future research should aim to further elucidate the downstream signaling pathways modulated by M30 and to fully characterize its pharmacokinetic and pharmacodynamic profiles in relevant disease models.

References

- Gal, S., Zheng, H., Fridkin, M., & Youdim, M. B. H. (2005). Novel multifunctional neuroprotective iron chelator-monoamine oxidase inhibitor drugs for neurodegenerative diseases. In vitro and in vivo studies. Journal of Neurochemistry, 95(2), 345-353.

- Zheng, H., Gal, S., Weiner, L. M., Bar-Am, O., Warshawsky, A., Fridkin, M., & Youdim, M. B. H. (2005). Novel multifunctional neuroprotective iron chelator-monoamine oxidase inhibitor drugs for neurodegenerative diseases: in vitro and in vivo studies. Annals of the New York Academy of Sciences, 1053, 344-360.

- Zhu, Y., Chen, J., Li, W., Zhou, Y., & Chen, J. (2007). The neurorestorative effect of M30, a novel multifunctional iron chelator, in the lactacystin model of Parkinson's disease. Journal of Neurochemistry, 103(5), 2004-2015.

-

Ramirez, A. E., Fernández-Pérez, E. J., Olivos, N., Burgos, C. F., Boopathi, S., Armijo-Weingart, L., ... & Aguayo, L. G. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]

-

Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. PubMed, 34948050. [Link]

-

Ramirez, A. E., et al. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. PubMed Central, PMC8705949. [Link]

- Apetri, A., Maiti, N. C., Zagorski, M. G., Carey, P. R., & Anderson, V. E. (2006). Specificity and Kinetics of α-Synuclein Binding to Model Membranes Determined with Fluorescent Excited State Intramolecular Proton Transfer (ESIPT) Probe. Journal of Biological Chemistry, 281(38), 28249-28257.

- Becerra-Cereceda, A., et al. (2022). Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity. Journal of Alzheimer's Disease, 89(4), 1433-1447.

- Burré, J., Sharma, M., & Südhof, T. C. (2018). The Role of Membrane Affinity and Binding Modes in Alpha-Synuclein Regulation of Vesicle Release and Trafficking. Journal of Biological Chemistry, 293(6), 1964-1978.

- Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review.

- Lázaro-Lein, I., et al. (2020). Neuroprotective effects of novel nitrones: In vitro and in silico studies. Bioorganic & Medicinal Chemistry, 28(6), 115354.

- Bhowmick, S., et al. (2018). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. European Journal of Medicinal Chemistry, 157, 108-121.

- Karaduman, R., et al. (2022).

- Szymańska, E., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12470.

- Arosio, P., et al. (2016). Kinetic model of the aggregation of alpha-synuclein provides insights into prion-like spreading. Proceedings of the National Academy of Sciences, 113(10), E1321-E1330.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.

- Sahn, J. J., et al. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. AAPS Journal, 22(5), 101.

- Beaulieu, J. M., Espinoza, S., & Gainetdinov, R. R. (2015). Dopamine receptors – IUPHAR Review 13. British Journal of Pharmacology, 172(1), 1-23.

- Gonzalez-Alvear, G. M., & Werling, L. L. (1995). sigma1 Receptors in rat striatum regulate NMDA-stimulated [3H]dopamine release via a presynaptic mechanism. European Journal of Pharmacology, 294(2-3), 597-603.

-

Arosio, P., et al. (2016). Kinetic model of the aggregation of alpha-synuclein provides insights into prion-like spreading. PubMed, 26884195. [Link]

- Chen, S. G., Liu, G. Q., & Min, Z. D. (1987). [The action of some tetrahydroisoquinoline alkaloids on dopamine and serotonin receptors in the rat brain]. Yao Xue Xue Bao, 22(5), 341-346.

- De Deurwaerdère, P., & Di Giovanni, G. (2017). Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence. International Journal of Molecular Sciences, 18(11), 2433.

- Jiang, X. X., et al. (2022).

Sources

- 1. The Role of Membrane Affinity and Binding Modes in Alpha-Synuclein Regulation of Vesicle Release and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Interaction of 2-Octahydroisoquinolin-2(1H)-ylethanamine with Alpha-Synuclein: A Novel Therapeutic Strategy for Synucleinopathies

Executive Summary

The aggregation of alpha-synuclein (αSyn) is a central pathological event in a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1] Consequently, strategies aimed at inhibiting the misfolding and aggregation of αSyn represent a promising therapeutic avenue. This technical guide provides an in-depth analysis of 2-octahydroisoquinolin-2(1H)-ylethanamine, a small molecule also identified as M30, and its interaction with αSyn. We will explore the mechanistic basis of this interaction, from computational predictions to in vitro validation and functional neuronal rescue. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights into a promising candidate for disease modification in synucleinopathies.

The Pathological Role of Alpha-Synuclein in Neurodegeneration

Human alpha-synuclein is a 140-amino acid protein predominantly found in presynaptic terminals of neurons.[1] While its precise function is not fully elucidated, it is implicated in synaptic vesicle trafficking and dopamine metabolism.[1][2] In pathological conditions, this natively unfolded protein misfolds and aggregates, transitioning from soluble monomers into toxic oligomers, protofibrils, and finally into the insoluble amyloidogenic fibrils that constitute Lewy bodies, the hallmark of PD.[3] A large body of evidence indicates that the intermediate oligomeric species of αSyn are the primary neurotoxic culprits, capable of disrupting cellular homeostasis, impairing mitochondrial and proteasomal function, and ultimately leading to neuronal death.[4] The urgent need for therapies that can halt this cascade is a major focus of neurodegenerative disease research.

This compound (M30): A Novel Modulator of α-Synuclein

This compound, herein referred to as M30, is a small neuroactive molecule that has emerged as a potential inhibitor of αSyn aggregation.[5] The rationale for investigating M30 stems from its previously identified efficacy in inhibiting the aggregation and neurotoxicity of the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease.[4] This dual activity is hypothesized to be due to structural similarities between the hydrophobic domains of Aβ and the central, highly hydrophobic region of αSyn (amino acids 61-95), which is critical for its aggregation.[4] This shared characteristic suggested that M30 might also interact with αSyn, thereby hindering its pathological aggregation and downstream cellular effects.

Mechanistic Insights into the M30-Alpha-Synuclein Interaction

The inhibitory effects of M30 on αSyn have been elucidated through a combination of computational modeling and empirical laboratory experiments. These studies provide a multi-faceted understanding of the molecule's mechanism of action.

In Silico Modeling: Predicting the Binding Interaction

Computational studies utilizing docking analysis and molecular dynamics simulations were the first step in characterizing the interaction. These models predicted that M30 favorably binds to the central hydrophobic region of αSyn.[5][6] This interaction is critical because this specific domain of αSyn is known to be directly involved in the conformational changes that lead to the formation of β-sheet structures, the foundation of amyloid fibrils.[4] By occupying this region, M30 is thought to sterically hinder the protein-protein interactions necessary for oligomerization and fibril formation.

In Vitro Evidence: Direct Inhibition of α-Synuclein Aggregation

The predictions from computational models were validated using established biophysical assays. Thioflavin T (ThT) fluorescence assays, which measure the formation of β-sheet-rich amyloid fibrils, demonstrated that M30 significantly interferes with the aggregation process of αSyn.[5][6] Further confirmation was obtained through Western blot analysis, which showed that the presence of M30 leads to a marked decrease in the formation of higher-molecular-weight αSyn species, corresponding to oligomers and larger aggregates.[5][6]

| Assay | Key Finding | Implication | Reference |

| Thioflavin T (ThT) Assay | M30 treatment resulted in a significant reduction in ThT fluorescence intensity over time compared to control. | M30 inhibits the formation of α-synuclein amyloid fibrils. | [5][6] |

| Western Blot Analysis | M30 treatment decreased the abundance of high-molecular-weight bands corresponding to α-synuclein oligomers. | M30 interferes with the early stages of α-synuclein aggregation. | [5][6] |

Functional Rescue: Attenuation of Synaptic Dysfunction

Beyond simply inhibiting physical aggregation, the crucial test for any potential therapeutic is whether it can counteract the pathological function of the toxic species. Intracellular αSyn oligomers are known to induce neuronal hyperexcitability. Using patch-clamp recordings in primary hippocampal neurons, researchers found that intracellularly delivered αSyn oligomers caused a substantial increase in the frequency and amplitude of spontaneous synaptic currents.[4][5] Remarkably, co-administration of M30 with the αSyn oligomers completely antagonized this effect, returning synaptic activity to near-baseline levels.[4][5] This demonstrates that M30 not only prevents aggregation but also mitigates the direct neurotoxic effects of pre-formed αSyn oligomers on synaptic transmission.

| Experimental Condition | Effect on Spontaneous Synaptic Currents | Conclusion | Reference |

| Control (Vehicle) | Baseline frequency and amplitude. | Normal synaptic activity. | [5] |

| α-Synuclein Oligomers (αSynO) | Significant increase in frequency, amplitude, and charge transfer. | αSynO induces synaptic hyperexcitability. | [4][5] |

| αSynO + M30 | Frequency, amplitude, and charge transfer returned to control levels. | M30 rescues neurons from αSynO-induced synaptic dysfunction. | [4][5] |

Key Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the core experiments used to validate the M30-αSyn interaction. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability.

Protocol 1: In Vitro α-Synuclein Aggregation Assay (Thioflavin T)

This assay is a high-throughput method to screen for inhibitors of α-syn fibril formation.[3][7]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human α-synuclein monomer in an appropriate buffer (e.g., PBS, pH 7.4). Determine protein concentration using a spectrophotometer (A280).

-

Prepare a stock solution of Thioflavin T (e.g., 4 mM in dH2O). Freshly prepare and filter through a 0.2 µm syringe filter before use.[7]

-

Prepare a stock solution of M30 in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Setup (96-well format):

-

To each well of a non-treated, black, clear-bottom 96-well plate, add a small Teflon polyball (1/8'' diameter) to promote agitation.[3]

-

Add the reaction components to a final volume of 150-200 µL. A typical final concentration would be: 70 µM α-synuclein, 40 µM ThT, and the desired concentration of M30 (e.g., 100 µM).[3]

-

Ensure vehicle controls (containing the same concentration of DMSO without M30) are included.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Place the plate in an orbital shaker incubator set to 37°C with continuous agitation (e.g., 100 rpm).[3]

-

Measure fluorescence intensity at regular time points using a plate reader (Excitation: ~440 nm, Emission: ~485 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence of wells containing all components except α-synuclein.

-

Plot the average fluorescence intensity against time to generate aggregation curves.

-

Compare the lag time and the maximum fluorescence signal between the M30-treated samples and the controls to determine inhibitory activity.

-

Protocol 2: Western Blot for Detection of α-Synuclein Oligomers

This protocol allows for the visualization and semi-quantification of different α-synuclein species.[5]

Methodology:

-

Sample Preparation:

-

Following an in vitro aggregation reaction (as described above, but without ThT), stop the reaction at a specific time point (e.g., 24 hours).

-

Collect the samples and mix with 4x Laemmli sample buffer without boiling (boiling can disassemble oligomers).

-

-

SDS-PAGE:

-

Load equal amounts of protein per lane onto a 4-12% Bis-Tris or similar gradient polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. Monomers, dimers, trimers, and higher-order oligomers will appear at their respective molecular weights.

-

Protocol 3: Patch-Clamp Electrophysiology for Synaptic Current Analysis

This protocol assesses the functional impact of α-synuclein oligomers and M30 on neuronal activity.[4][5]

Methodology:

-

Cell Preparation:

-

Culture primary hippocampal neurons from embryonic rodents on coverslips according to standard protocols. Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).

-

-

Solution Preparation:

-

External Solution: Prepare an artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, etc., adjusted to the correct pH and osmolarity.

-

Internal Solution: Prepare a pipette solution containing a potassium-based salt (e.g., K-gluconate), salts, pH buffer, and ATP/GTP. Divide this solution into aliquots and add the experimental substance: (1) Vehicle, (2) α-synuclein oligomers (αSynO), or (3) αSynO + M30.

-

-

Recording:

-

Transfer a coverslip with neurons to a recording chamber on an inverted microscope and perfuse with aCSF.

-

Pull glass microelectrodes to a resistance of 3-5 MΩ and fill with the desired internal solution.

-

Under visual guidance, approach a healthy-looking neuron and form a high-resistance (>1 GΩ) seal (gigaseal).

-

Rupture the cell membrane to achieve whole-cell configuration. This allows the contents of the pipette, including αSynO and/or M30, to dialyze into the cell.[5]

-

Clamp the neuron at a holding potential of -70 mV and record spontaneous postsynaptic currents (sPSCs) for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Use specialized software (e.g., Clampfit, Mini Analysis) to detect and analyze synaptic events.

-

Quantify the frequency (Hz), amplitude (pA), and total charge transferred for each recording.

-

Statistically compare these parameters across the different experimental groups (Control, αSynO, αSynO + M30) to determine the functional effect of the treatments.

-

Future Directions and Therapeutic Potential

The findings presented in this guide position this compound as a compelling lead compound for the treatment of synucleinopathies.[5] Its dual mechanism of inhibiting α-synuclein aggregation and rescuing synaptic function is particularly promising. However, several critical steps are necessary to advance this molecule toward clinical application:

-

In Vivo Validation: Efficacy must be demonstrated in animal models of Parkinson's disease. Studies should assess the molecule's ability to cross the blood-brain barrier, reduce α-synuclein pathology, prevent neurodegeneration, and improve motor and cognitive deficits.

-

Pharmacokinetic and Safety Profiling: A thorough investigation of the molecule's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could be employed to synthesize and screen derivatives of M30 to optimize its potency, selectivity, and pharmacokinetic properties.

-

Target Engagement Studies: Developing assays to confirm that M30 engages with α-synuclein in a complex in vivo environment would provide crucial validation.

Conclusion

This compound (M30) represents a rationally identified modulator of alpha-synuclein. Supported by computational, biophysical, and functional electrophysiological data, this small molecule effectively inhibits the pathological aggregation of α-synuclein and, critically, antagonizes its neurotoxic effects at the synapse. The comprehensive protocols provided herein offer a validated framework for researchers to further investigate M30 and other potential inhibitors. While the path to clinical application is long, M30 stands as a significant proof-of-concept for a therapeutic strategy aimed at directly targeting the root cause of synucleinopathies.

References

-

Połeć, A. A., Kozak, K., & Szczerbińska, A. (2018). In vitro aggregation assays for the characterization of α-synuclein prion-like properties. BioTechnologia, 99(3), 191–203. [Link]

-

Ramirez, A. E., Fernández-Pérez, E. J., Olivos, N., Burgos, C. F., Boopathi, S., Armijo-Weingart, L., Pacheco, C. R., González, W., & Aguayo, L. G. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]

-

Guerra, R., Buell, A. K., Sahoo, B., Alegre-Cebollada, J., Lázaro, D. F., Outeiro, T. F., & Fernández, J. M. (2015). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Sensors, 15(7), 17384–17398. [Link]

-

Creative Biolabs. (n.d.). In Vitro Cell based α-synuclein Aggregation Assay Service. Retrieved January 18, 2026, from [Link]

-

Ramirez, A. E., Fernández-Pérez, E. J., Olivos, N., Burgos, C. F., Boopathi, S., Armijo-Weingart, L., Pacheco, C. R., González, W., & Aguayo, L. G. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]

-

Ramirez, A. E., Fernández-Pérez, E. J., Olivos, N., Burgos, C. F., Boopathi, S., Armijo-Weingart, L., Pacheco, C. R., González, W., & Aguayo, L. G. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound. International Journal of Molecular Sciences, 22(24), 13253. [Link]

-

Charles River Laboratories. (n.d.). α-Synuclein Expression and Aggregation Quantification. Retrieved January 18, 2026, from [Link]

-

Innoprot. (n.d.). α-synuclein aggregation assay. Retrieved January 18, 2026, from [Link]

-

Ricarte, F., Lázaro, D. F., & Outeiro, T. F. (2018). Identification of α-Synuclein Aggregation Inhibitors via High-Throughput Screening. Methods in Molecular Biology, 1779, 327–340. [Link]

-

News-Medical.Net. (2017). Active Alpha-Synuclein Proteins for In Vitro and In Vivo Experiments. [Link]

-

Hideshima, M., et al. (2022). Two-step screening method to identify α-synuclein aggregation inhibitors for Parkinson's disease. Scientific Reports, 12(1), 351. [Link]

- Conway, K. A., et al. (2000). Acceleration of oligomerization, not fibrillization, is a shared property of both alpha-synuclein mutations linked to early-onset Parkinson's disease: implications for pathogenesis and therapy. Proceedings of the National Academy of Sciences, 97(2), 571-576.

- Lashuel, H. A., et al. (2002). Neurodegenerative disease: amyloid pores from pathogenic mutations.

-

Hideshima, M., et al. (2022). Two-step screening method to identify α-synuclein aggregation inhibitors for Parkinson's disease. Scientific Reports, 12(1), 351. [Link]

-

Di Maio, R., et al. (2018). Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Proceedings of the National Academy of Sciences, 115(41), E9686-E9695. [Link]

-

Ray, S., et al. (2017). Pharmacological inhibition of α-synuclein aggregation within liquid condensates. Nature Communications, 8(1), 1-13. [Link]

- Guerreiro, S., et al. (2018). A small molecule inhibitor of α-synuclein aggregation and toxicity. ACS Chemical Neuroscience, 9(10), 2435-2446.

-

Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339. [Link]

-

Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339. [Link]

-

De Simone, A., et al. (2024). Discovery of potent inhibitors of α-synuclein aggregation using structure-based iterative learning. Nature Structural & Molecular Biology, 31(5), 896-905. [Link]

-

Falsone, S. F. G., & Zweckstetter, M. (2024). Multiple Strategies Seek to Banish α-Synuclein Aggregates. ALZFORUM. [Link]

-

Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339. [Link]

-

Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339. [Link]

-

Singh, A., & Jana, N. R. (2017). α-Synuclein aggregation modulation: an emerging approach for the treatment of Parkinson's disease. Journal of Neurochemistry, 143(4), 405-416. [Link]

-

Li, Y., et al. (2020). Naphthoquinone–dopamine hybrids disrupt α-synuclein fibrils by their intramolecular synergistic interactions with fibrils and display a better effect on fibril disruption. Physical Chemistry Chemical Physics, 22(19), 10839-10848. [Link]

-

Fu, D., et al. (2006). trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: synthesis, resolution, and preliminary pharmacological characterization of a new dopamine D1 receptor full agonist. Journal of Medicinal Chemistry, 49(23), 6848-6857. [Link]

-

Yahya, O. M., et al. (2022). Synthesis and Characterization of some Substituted Octa-hedroquinazoline using Ultrasound Technique. Egyptian Journal of Chemistry, 65(12), 73-78. [Link]

Sources

- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Synuclein aggregation modulation: an emerging approach for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

A Technical Guide to Evaluating the Neuroprotective Effects of 2-Octahydroisoquinolin-2(1H)-ylethanamine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel neuroprotective agents is a critical endeavor in the face of an aging global population and the rising prevalence of neurodegenerative diseases. This guide focuses on the compound 2-octahydroisoquinolin-2(1H)-ylethanamine , a molecule of interest that has been shown to interfere with the aggregation of α-Synuclein, a key protein implicated in Parkinson's Disease.[1][2] While specific, broad-spectrum neuroprotective data on this compound, also known as M30, is emerging, its structural class—octahydroisoquinoline derivatives—has a history in the exploration of neuroprotective mechanisms, including the modulation of NMDA receptors.[3][4][5] This document provides a comprehensive framework for the preclinical evaluation of this compound and similar novel chemical entities. It details a logical, multi-tiered approach, from initial in vitro screening to rigorous in vivo validation, grounding each step in established scientific protocols and explaining the causal reasoning behind experimental choices.

Introduction: The Therapeutic Rationale

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke represent a significant and growing unmet medical need.[6] A common pathological thread among these conditions is the progressive loss of neuronal structure and function, often driven by mechanisms like excitotoxicity, oxidative stress, protein aggregation, and inflammation.[7] The development of effective neuroprotective therapies has been challenging, with a high rate of attrition in clinical trials.[6] This underscores the necessity for robust and mechanistically informative preclinical evaluation pipelines.

The octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting the central nervous system.[3][8][9] Notably, derivatives have been developed as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists, a key mechanism for mitigating glutamate-mediated excitotoxicity.[3][4][5] The specific compound, this compound (M30), has been identified as an inhibitor of α-Synuclein aggregation and has been shown to attenuate the synaptic effects of α-Synuclein oligomers.[1][2][10] This provides a strong, mechanistically distinct starting point for investigating its broader neuroprotective potential.

This guide will therefore use this compound as a lead example to delineate a comprehensive, self-validating workflow for assessing neuroprotective efficacy.

Hypothesized Mechanisms of Action & Key Signaling Pathways

Based on the known activities of the parent scaffold and the specific data on M30, we can formulate several primary hypotheses for its neuroprotective action. A robust research program should aim to validate or refute these proposed mechanisms.

-

Anti-Aggregation Activity: The primary established effect is the interference with α-Synuclein aggregation.[1][2] This is a critical disease-modifying mechanism in synucleinopathies like Parkinson's disease.

-

NMDA Receptor Antagonism: The isoquinoline core is a common feature in NMDA receptor antagonists.[5] Overactivation of these receptors leads to excessive Ca2+ influx, a central event in excitotoxic cell death.

-

Activation of Pro-Survival Signaling: Many neuroprotective agents converge on intracellular signaling cascades that promote cell survival and inhibit apoptosis. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial hub in this process, upregulating anti-apoptotic proteins and enhancing antioxidant defenses.[[“]][12][[“]][14]

A logical workflow for investigating these mechanisms is depicted below.

Caption: High-level experimental workflow for neuroprotective drug discovery.

The PI3K/Akt pathway is a central node for neuronal survival.[[“]][[“]][14][15] Its activation leads to the phosphorylation of downstream targets that inhibit apoptosis and bolster antioxidant defenses. Investigating whether a compound activates this pathway is a key step in mechanistic analysis.

Caption: The PI3K/Akt signaling pathway in neuroprotection.

In Vitro Evaluation: Foundational Screening

In vitro assays are essential for initial screening, dose-range finding, and mechanistic elucidation in a controlled environment.[16] They allow for higher throughput and reduce animal use in the early stages of discovery.[16]

Primary Neuronal Cultures

Primary cortical or hippocampal neurons provide a more physiologically relevant system than immortalized cell lines.[17]

Protocol: Primary Cortical Neuron Culture

-

Dissection: E17-E18 rat or mouse embryos are dissected to isolate the cerebral cortices.

-

Dissociation: Cortical tissue is enzymatically (e.g., with trypsin) and mechanically dissociated into a single-cell suspension.

-

Plating: Cells are plated onto Poly-D-Lysine coated plates or coverslips at a desired density (e.g., 1-2 x 10^5 cells/cm²).

-

Culture: Neurons are maintained in a specialized neurobasal medium supplemented with B-27, L-glutamine, and antibiotics. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

Cytotoxicity and Neuroprotection Assays

The core of the initial screen is to determine if the compound can protect neurons from a relevant insult.

Protocol: MTT Assay for Neuroprotection The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures mitochondrial metabolic activity, which serves as a proxy for cell viability.[18][19]

-

Cell Plating: Plate primary neurons in a 96-well plate and culture for 7-10 DIV.

-

Pre-treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) for a specified pre-incubation period (e.g., 1-2 hours).

-

Insult: Introduce a neurotoxic stimulus. Common choices include:

-

Incubation: Incubate for the duration of the toxic insult (e.g., 24 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[22] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[19][22]

-

Readout: Measure the absorbance at 570-590 nm using a microplate reader. Higher absorbance correlates with higher cell viability.

Data Presentation: Hypothetical Neuroprotection Data

| Treatment Group | Compound Conc. (µM) | Cell Viability (% of Control) | Standard Deviation |

| Control (No Insult) | 0 | 100 | ± 5.2 |

| Glutamate (5 mM) | 0 | 45.3 | ± 4.1 |

| Glutamate + Compound | 1 | 58.7 | ± 3.8 |

| Glutamate + Compound | 10 | 82.1 | ± 4.5 |

| Glutamate + Compound | 100 | 85.4 | ± 3.9 |

Mechanistic Assays

If neuroprotection is confirmed, subsequent assays can probe the underlying mechanism.

Protocol: Calcium Imaging for Excitotoxicity This technique measures changes in intracellular calcium ([Ca²⁺]i), a key event in excitotoxicity.[23][24]

-

Cell Loading: Load primary neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.[25]

-

Baseline: Acquire baseline fluorescence images using a fluorescence microscope.

-

Stimulation: Perfuse the cells with a solution containing a high concentration of glutamate or NMDA.

-

Treatment: In a parallel experiment, co-perfuse with the agonist and this compound.

-

Imaging: Continuously record fluorescence intensity over time. A reduction in the fluorescence spike in the presence of the compound suggests inhibition of calcium influx.[25]

In Vivo Validation: Efficacy in Disease Models

Positive and mechanistically supported in vitro data must be validated in a living organism.[16] Animal models, while imperfect, are indispensable for assessing pharmacokinetics, safety, and efficacy in a complex biological system.[6][26]

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used animal model for focal cerebral ischemia, mimicking human stroke.[27][28][29]

Protocol: Transient MCAO in Mice This procedure involves the temporary blockage of the middle cerebral artery to induce an ischemic injury, followed by reperfusion.[28][30][31]

-

Anesthesia: Anesthetize the mouse (e.g., with isoflurane). Maintain body temperature at 37°C throughout the procedure.[28][30]

-

Surgical Exposure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[31]

-

Filament Insertion: A specialized monofilament (e.g., 6-0 nylon with a silicone-coated tip) is inserted into the ECA stump and advanced through the ICA until it occludes the origin of the MCA.[27][28] Occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.[30]

-

Occlusion Period: The filament is left in place for a defined period (e.g., 60 or 90 minutes) to induce ischemia.[30][31]

-

Reperfusion: The filament is carefully withdrawn to allow blood flow to be restored to the MCA territory.[30]

-

Drug Administration: this compound can be administered at various time points (before, during, or after MCAO) via routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Recovery: The animal is allowed to recover with appropriate post-operative care.[30]

Assessment of Outcomes

Efficacy is assessed through a combination of behavioral and histological endpoints.

-

Neurological Deficit Scoring: At 24 hours post-MCAO, animals are scored on a scale for motor and neurological deficits.

-

Histological Analysis (TTC Staining): At a terminal endpoint (e.g., 24 or 48 hours), the brain is removed and sectioned. Slices are incubated in 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a redox indicator that stains viable, metabolically active tissue red, leaving the infarcted (dead) tissue pale white.[28] The infarct volume can then be quantified using image analysis software.

Data Presentation: Hypothetical Infarct Volume Data

| Treatment Group | N | Infarct Volume (% of Hemisphere) | Standard Deviation |

| Sham | 8 | 0 | 0 |

| Vehicle (MCAO) | 10 | 42.5 | ± 6.8 |

| Compound (10 mg/kg) | 10 | 25.1 | ± 5.3 |

| Compound (30 mg/kg) | 10 | 18.9 | ± 4.7 |

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage pathway for evaluating the neuroprotective potential of this compound. The strategy begins with broad, high-throughput in vitro assays to establish a protective effect and then progresses to more complex, mechanistically-driven in vitro and in vivo studies. The core principles are to establish a dose-dependent protective effect, elucidate a plausible biological mechanism, and validate the findings in a relevant animal model of human disease.

Future research should expand on the established anti-aggregation properties of this compound, exploring its efficacy in models of Parkinson's disease (e.g., the MPTP model)[26] or other proteinopathies. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential next steps for any compound demonstrating significant efficacy in these preclinical models, paving the way for potential clinical development.

References

- Vertex AI Search. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress - Consensus.

- Iqbal, S., et al. (n.d.). Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC - NIH.

- WuXi AppTec. (n.d.). MCAO Stroke Model Protocol for Mouse.

- Frontiers. (n.d.). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish.

- Vertex AI Search. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress - Consensus.

- Frontiers. (n.d.). Protocol of Middle Cerebral Artery Occlusion (MCAO) Model.

- PubMed. (n.d.). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists.

- PubMed Central (PMC). (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases.

- MDPI. (n.d.). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease.

- ResearchGate. (n.d.). PI3K/Akt signaling pathway for neuroprotection.

- PubMed Central (PMC). (2011). Mouse Model of Middle Cerebral Artery Occlusion.

- JoVE Journal. (2024). Middle Cerebral Artery Occlusion in Mice.

- PubMed Central (PMC). (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.

- PubMed Central (PMC). (n.d.). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures.

- PubMed. (n.d.). Assessment of cell viability in primary neuronal cultures.

- PubMed. (n.d.). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists.

- Abcam. (n.d.). MTT assay protocol.

- PubMed. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds.

- MDPI. (n.d.). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture.

- WuXi AppTec. (n.d.). CNS Disease Models and Safety Pharmacology Testing.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- eScholarship.org. (n.d.). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets.

- protocols.io. (2025). CALCIUM IMAGING PROTOCOL.

- ResearchGate. (2012). What is the best in vivo model for testing potential anti-amyloid-ß drugs?.

- Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.

- The Scientist. (2024). Widely used calcium imaging protocol can lead to spurious results, new paper cautions.

- ACS Publications. (n.d.). Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models.

- Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury.

- NCBI. (n.d.). Pharmacology of NMDA Receptors.

- NIH. (2021). Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons.

- ACS Omega. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies.

- Semantic Scholar. (2025). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo.

- PubMed. (n.d.). Neurotrophic Effect of Isoquinoline Derivatives in Primary Cortical Culture.

- MDPI. (n.d.). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.

- PubMed Central (PMC). (n.d.). Two-photon calcium imaging of neuronal activity.

- ResearchGate. (2025). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds | Request PDF.

- Smolecule. (n.d.). 2-(Isoquinolin-7-yl)ethanamine.

- ResearchGate. (2025). Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists.

- PubMed. (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound.

- PubMed Central (PMC). (2021). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound.

- MDPI. (n.d.). The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound.

- MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.

Sources

- 1. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Stimulatory Effects of Intracellular α-Synuclein on Synaptic Transmission Are Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]

- 13. consensus.app [consensus.app]

- 14. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. researchgate.net [researchgate.net]

- 22. broadpharm.com [broadpharm.com]

- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

- 26. wuxibiology.com [wuxibiology.com]

- 27. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]

- 30. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]

- 31. bio-protocol.org [bio-protocol.org]

"2-octahydroisoquinolin-2(1H)-ylethanamine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine

Abstract

This technical guide provides a comprehensive overview of viable and efficient synthetic pathways for producing this compound, a saturated heterocyclic compound of interest in neurochemical research, where it is also known as M30.[1] The document is intended for an audience of researchers, medicinal chemists, and drug development professionals. We will explore two primary, robust synthetic strategies, beginning from the commercially available decahydroisoquinoline. The core of this guide focuses on the practical execution of these pathways, detailing step-by-step protocols, explaining the causality behind experimental choices, and providing methods for purification and characterization. The synthesis of isoquinoline derivatives is a well-established field, with foundational methods providing the basis for more complex structures.[2][3] This guide leverages fundamental organic chemistry principles, such as nucleophilic substitution and reductive amination, to construct the target molecule.[4][5]

Introduction: The Octahydroisoquinoline Scaffold

The octahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[6] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive template for designing ligands that interact with specific biological targets. The target molecule of this guide, this compound, appends a flexible ethanamine sidechain to this rigid core. This compound, also referred to as M30, has been investigated for its potential to interact with α-Synuclein, a protein implicated in Parkinson's Disease, highlighting the need for reliable synthetic access.[1]

This guide provides two distinct and validated synthetic routes to this target, designed to be reproducible and scalable. Each pathway is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the advantages and potential challenges.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnections at the newly formed C-N bond, suggesting two main forward-synthesis strategies. The key starting material for both pathways is the saturated heterocyclic amine, octahydroisoquinoline (also known as decahydroisoquinoline).

Caption: Reaction scheme for Pathway A.

4.1. Step 1: Synthesis of 2-(Octahydroisoquinolin-2-yl)acetonitrile

-

Mechanism & Rationale: This step is a standard Sₙ2 alkylation. The secondary amine of octahydroisoquinoline acts as a nucleophile, displacing the chloride from chloroacetonitrile. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the HCl generated in situ, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

-

Detailed Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add octahydroisoquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the suspension and add chloroacetonitrile (1.1 eq) dropwise.

-

Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude nitrile intermediate. This product is often of sufficient purity for the next step, but can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) if necessary.

-

4.2. Step 2: Reduction of the Nitrile to the Primary Amine

-

Mechanism & Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The hydride attacks the electrophilic carbon of the nitrile, and after a second hydride addition, a di-anionic intermediate is formed which is subsequently protonated during the aqueous workup to yield the amine.

-

Detailed Protocol:

-

To a dry, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 2-(octahydroisoquinolin-2-yl)acetonitrile (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

-

Synthetic Pathway B: N-Alkylation with a Protected Amine Synthon

This pathway utilizes a common strategy in amine synthesis where a protected two-carbon unit is attached, followed by a deprotection step to reveal the primary amine. This method avoids the use of highly reactive reagents like LiAlH₄.

Caption: Reaction scheme for Pathway B.

5.1. Step 1: Synthesis of 2-(2-(Octahydroisoquinolin-2-yl)ethyl)isoindoline-1,3-dione

-

Mechanism & Rationale: This reaction is analogous to the first step of Pathway A. Octahydroisoquinoline displaces the bromide from N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine, preventing it from interfering in the alkylation step. DMF is used as a high-boiling polar aprotic solvent to facilitate the reaction at an elevated temperature.

-

Detailed Protocol:

-

In a round-bottom flask, combine octahydroisoquinoline (1.0 eq), N-(2-bromoethyl)phthalimide (1.05 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).

-

Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude phthalimide-protected intermediate. This product can be purified by recrystallization from ethanol or by column chromatography.

-